molecular formula C18H14ClF3N2O3S B2474809 N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 881483-17-6

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2474809
CAS No.: 881483-17-6
M. Wt: 430.83
InChI Key: RYEUDCWCOZCSNM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14ClF3N2O3S and its molecular weight is 430.83. The purity is usually 95%.
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Scientific Research Applications

Adsorption and Mobility in Soil

Studies have shown that the adsorption of chloroacetamide herbicides, such as alachlor and metolachlor, is significantly influenced by soil properties, including organic matter content, clay content, and surface area. These properties directly affect the mobility and efficacy of these herbicides in soil, suggesting a potential area of application for similar compounds in agricultural settings (Peter & Weber, 1985).

Metabolic Pathways and Activation

Research on chloroacetamide herbicides has also focused on their metabolic pathways, particularly their conversion into metabolites that may possess carcinogenic properties. This includes the formation of dialkylbenzoquinone imine, a DNA-reactive product, through a complex metabolic activation pathway. Such studies are crucial for understanding the toxicological profiles of these compounds and their safety for both human health and the environment (Coleman et al., 2000).

Synthesis of Derivatives with Biological Activity

The synthesis of novel derivatives of benzothiazole and chlorophenyl compounds has been explored for their anti-inflammatory and antitumor activities. For instance, certain N-(3-chloro-4-fluorophenyl) derivatives have shown significant anti-inflammatory activity, highlighting the potential of such compounds in developing new therapeutic agents (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3S/c1-27-13-4-3-10(7-11(13)19)23-16(25)8-15-17(26)24-12-6-9(18(20,21)22)2-5-14(12)28-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEUDCWCOZCSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.